molecular formula C12H21F2O3P B14229318 Methyl [cyclohexyl(difluoro)methyl](3-oxobutyl)phosphinate CAS No. 828265-26-5

Methyl [cyclohexyl(difluoro)methyl](3-oxobutyl)phosphinate

Cat. No.: B14229318
CAS No.: 828265-26-5
M. Wt: 282.26 g/mol
InChI Key: OGVZRGAGJBEEMQ-UHFFFAOYSA-N
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Description

Methyl cyclohexyl(difluoro)methylphosphinate is a chemical compound known for its unique structure and properties. This compound contains a cyclohexyl group, a difluoromethyl group, and a 3-oxobutyl group attached to a phosphinate moiety. It is used in various scientific research applications due to its reactivity and potential utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cyclohexyl(difluoro)methylphosphinate typically involves the reaction of cyclohexyl(difluoro)methylphosphine oxide with 3-oxobutyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohexyl(difluoro)methylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phosphinate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphinates.

Scientific Research Applications

Methyl cyclohexyl(difluoro)methylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cyclohexyl(difluoro)methylphosphinate involves its interaction with molecular targets through its reactive phosphinate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
  • Cyclohexyl(difluoro)methylphosphine oxide
  • 3-Oxobutylphosphinate derivatives

Uniqueness

Methyl cyclohexyl(difluoro)methylphosphinate is unique due to its combination of a cyclohexyl group, a difluoromethyl group, and a 3-oxobutyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

828265-26-5

Molecular Formula

C12H21F2O3P

Molecular Weight

282.26 g/mol

IUPAC Name

4-[[cyclohexyl(difluoro)methyl]-methoxyphosphoryl]butan-2-one

InChI

InChI=1S/C12H21F2O3P/c1-10(15)8-9-18(16,17-2)12(13,14)11-6-4-3-5-7-11/h11H,3-9H2,1-2H3

InChI Key

OGVZRGAGJBEEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCP(=O)(C(C1CCCCC1)(F)F)OC

Origin of Product

United States

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